

Physicochemical Profiling of N-(4-phenylbutyl)cyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: N-(4-phenylbutyl)cyclohexanecarboxamide

Cat. No.: B329573

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Executive Summary

N-(4-phenylbutyl)cyclohexanecarboxamide (C₁₇H₂₅NO) is a lipophilic amide structurally characterized by a cyclohexyl "head" group and a phenylbutyl "tail" linked via a carboxamide bond.^{[1][2][3]} Structurally analogous to certain TRP channel modulators (e.g., simplified capsaicinoids or cooling agents like WS-3) and synthetic lipid amides, this compound presents specific formulation challenges due to its high lipophilicity and limited aqueous solubility.^{[1][2][3]}

This guide details the molecular identity, calculated and predicted physicochemical parameters, and standardized experimental protocols for validating these properties in a drug discovery context.^{[1][2][3]}

Chemical Identity & Structural Analysis^{[1][2][3][4][5]} ^[6]

Nomenclature and Identification[1][3][7]

- IUPAC Name: **N-(4-phenylbutyl)cyclohexanecarboxamide**[1][2][3]
- Molecular Formula: $C_{17}H_{25}NO$ [1][2][3]
- Molecular Weight: 259.39 g/mol [1][2][3]
- SMILES: C1CCCCC1C(=O)NCCCC2=CC=CC=C2
- Structural Class: Fatty Acid Amide (Synthetic Analog); Carboxamide.[1][2][3]

Structural Components

The molecule consists of three distinct domains that dictate its physicochemical behavior:

- Cyclohexyl Ring (Lipophilic Head): Adds bulk and lipophilicity (LogP contribution $\sim +2.5$), increasing metabolic stability compared to linear alkyl chains.[1][2][3]
- Carboxamide Linker (Polar Core): The primary site for hydrogen bonding (1 Donor, 1 Acceptor).[1][2][3] It provides a dipole moment but is flanked by hydrophobic domains.[1][3]
- Phenylbutyl Chain (Lipophilic Tail): A flexible 4-carbon linker ending in an aromatic ring, facilitating π - π stacking interactions and hydrophobic binding pockets.[1][2][3]

Physicochemical Property Profile

The following data summarizes the core physicochemical parameters. Where experimental values are class-dependent, high-confidence predictive models (ClogP, PSA) are utilized.[1][2][3]

Property	Value (Predicted/Calc)	Implications for Drug Development
Molecular Weight	259.39 Da	Optimal for oral bioavailability (<500 Da).[1][2][3]
LogP (Lipophilicity)	4.8 ± 0.3	Highly lipophilic.[1][2][3] Likely Class II (Low Solubility, High Permeability) in BCS.[1][2][3]
LogD (pH 7.4)	~4.8	Neutral molecule; lipophilicity is pH-independent.[1][2][3]
Topological PSA	29.1 Å ²	Excellent membrane permeability (PSA < 140 Å ²).[1][2][3] High BBB penetration potential.[1][2][3]
H-Bond Donors	1 (NH)	Favorable for membrane crossing.[1][2][3]
H-Bond Acceptors	1 (C=O)	Minimal energetic penalty for desolvation.[1][2][3]
Aqueous Solubility	< 1 µg/mL (Predicted)	Critical Issue. Requires solubility-enhancing formulation (SEDDS, nanoparticles).[1][2][3]
pKa	> 15 (Amide H)	Non-ionizable at physiological pH.[1][2][3]
Rotatable Bonds	6	Moderate flexibility; may incur entropy penalty upon binding.[1][3]

Solubility & Formulation Insight

Due to the high LogP (>4) and lack of ionizable groups at physiological pH, **N-(4-phenylbutyl)cyclohexanecarboxamide** is effectively insoluble in water.[1][2][3]

- Solvents of Choice: DMSO (>20 mg/mL), Ethanol, PEG-400.[1][2][3]
- Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO and diluted into media containing a carrier (e.g., 0.5% Methylcellulose or cyclodextrins) to prevent precipitation.[1][2][3]

Experimental Protocols (Self-Validating Systems)

To validate the physicochemical properties in a laboratory setting, the following protocols are recommended. These workflows are designed to ensure data integrity and reproducibility.[1][3]

Protocol A: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the "kinetic" solubility limit in PBS (pH 7.[1][2][3]4) to guide biological dosing.

Materials:

- 10 mM Stock solution of **N-(4-phenylbutyl)cyclohexanecarboxamide** in DMSO.
- PBS Buffer (pH 7.4).[1][2][3]
- 96-well filter plate (0.45 μ m).[1][2][3]

Methodology:

- Spike: Dispense 10 mM DMSO stock into PBS to achieve target concentrations (e.g., 1, 10, 50, 100 μ M) in a final volume of 200 μ L. Final DMSO concentration must be <1%.[1][3]
- Equilibrate: Shake at 500 rpm for 24 hours at 25°C.
- Filter: Vacuum filter using the 0.45 μ m filter plate to remove precipitate.
- Quantify: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve prepared in 50:50 Acetonitrile:Water.
- Validation: If the measured concentration < nominal concentration, the compound has precipitated.[1][2][3] The solubility limit is the maximum concentration retained in the filtrate.

[1][2][3]

Protocol B: Lipophilicity (LogD) Determination via Shake-Flask

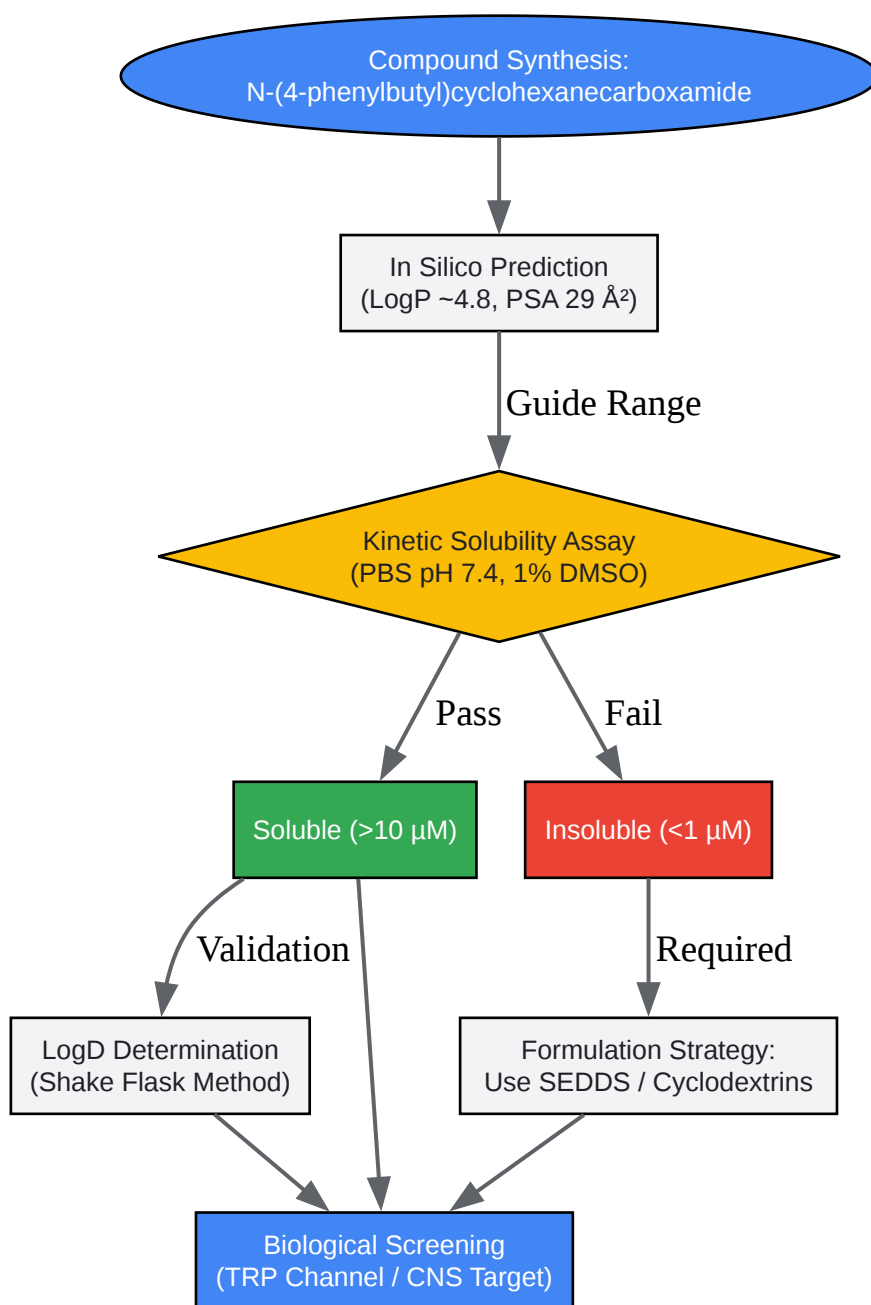
Objective: Measure the distribution coefficient between Octanol and PBS.[1][2][3]

Methodology:

- Phase Preparation: Pre-saturate 1-Octanol with PBS and PBS with 1-Octanol for 24 hours.
- Dissolution: Dissolve test compound in the pre-saturated Octanol phase (Target: 100 μ M).
- Partitioning: Mix equal volumes (1 mL) of drug-containing Octanol and drug-free PBS in a glass vial.
- Equilibration: Rotate for 1 hour; centrifuge at 3000g for 10 mins to separate phases.
- Analysis: Sample both phases. Analyze via HPLC.
- Calculation:

Visualization: Physicochemical Characterization Workflow

The following diagram illustrates the decision tree for characterizing this lipophilic amide, ensuring that solubility issues are identified before biological testing.



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Caption: Workflow for physicochemical validation, prioritizing solubility assessment to prevent false negatives in biological assays.

Biological & ADME Implications[1][2][3] Blood-Brain Barrier (BBB) Permeability

With a LogP of ~ 4.8 and a PSA of 29 \AA^2 , **N-(4-phenylbutyl)cyclohexanecarboxamide** is predicted to be highly BBB-permeable.[1][2][3]

- Mechanism: Passive diffusion.[1][3]
- Risk: High lipophilicity increases the risk of non-specific binding to brain tissue lipids, potentially reducing the free fraction (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) available for target engagement.[1][2]

Metabolic Stability

The cyclohexyl ring is generally resistant to rapid metabolism, but the phenylbutyl chain is susceptible to:

- Benzylic hydroxylation: Oxidation at the carbon adjacent to the phenyl ring (CYP450 mediated).[1][2][3]
- Amide hydrolysis: While cyclohexanecarboxamides are sterically hindered, amidases may eventually cleave the amide bond, releasing 4-phenylbutylamine and cyclohexanecarboxylic acid.[1][2][3]

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